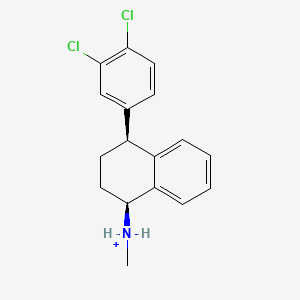

Sertraline(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18Cl2N+ |

|---|---|

Molecular Weight |

307.2 g/mol |

IUPAC Name |

[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylazanium |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/p+1/t12-,17-/m0/s1 |

InChI Key |

VGKDLMBJGBXTGI-SJCJKPOMSA-O |

SMILES |

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Isomeric SMILES |

C[NH2+][C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathway and Mechanism of Action of Sertraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038) hydrochloride, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed pharmaceutical agent for the management of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. This technical guide provides a comprehensive overview of the synthetic pathways for sertraline hydrochloride, detailing the chemical transformations and experimental protocols. Furthermore, it elucidates the molecular mechanism of action through which sertraline exerts its therapeutic effects. Quantitative data on synthesis yields, purity, and pharmacological parameters are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key synthetic routes and the mechanism of action at the neuronal synapse.

Synthesis of Sertraline Hydrochloride

The synthesis of sertraline hydrochloride typically commences from the key intermediate, 4-(3,4-dichlorophenyl)-tetralone. The overall strategy involves the formation of an imine or a related intermediate at the ketone position, followed by diastereoselective reduction and resolution of the resulting racemic mixture to isolate the desired (1S, 4S)-enantiomer, which is then converted to the hydrochloride salt.

Racemic Synthesis Pathway

A common industrial synthesis involves the conversion of 4-(3,4-dichlorophenyl)-tetralone to a racemic mixture of cis- and trans-sertraline, followed by resolution. An improved industrial method utilizes a nitrone intermediate, which allows for a more stereoselective reduction.

Diagram of the Racemic Sertraline Synthesis via a Nitrone Intermediate

Caption: Racemic synthesis of sertraline hydrochloride via a nitrone intermediate.

Experimental Protocols

To a suspension of 4-(3,4-dichlorophenyl)-tetralone (1 equivalent) in a mixture of ethanol and water, N-methylhydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (B1210297) (1.5 equivalents) are added. The reaction mixture is heated to reflux and stirred for several hours. Upon cooling, the nitrone product precipitates and is collected by filtration.

The nitrone intermediate is dissolved in methanol and subjected to catalytic hydrogenation. Various catalysts can be employed, with Raney Nickel showing good stereoselectivity for the cis isomer. The hydrogenation is typically carried out under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is then removed by filtration.

The crude racemic sertraline is converted to its hydrochloride salt. The racemic cis-sertraline hydrochloride is then resolved using a chiral resolving agent, such as R-(-)-mandelic acid, in a suitable solvent like ethanol. The mandelic acid salt of the desired (1S, 4S)-enantiomer selectively crystallizes from the solution.

The isolated (1S, 4S)-sertraline mandelate salt is treated with a base, such as sodium hydroxide, to liberate the free base. The free base is then extracted with an organic solvent. Finally, the addition of hydrochloric acid to the solution of the free base precipitates the active pharmaceutical ingredient, (1S, 4S)-sertraline hydrochloride, which is then filtered, washed, and dried.

Quantitative Data for Synthesis

| Step | Reagents and Conditions | Yield | Purity/Selectivity | Reference |

| Nitrone Formation | N-methylhydroxylamine hydrochloride, NaOAc, Ethanol/Water, Reflux | ~80% | - | [1] |

| Reduction to cis-Sertraline | Raney Ni, H₂, Methanol, Room Temperature | ~81% | cis/trans ratio of 92:8 | [1] |

| Resolution with R-(-)-mandelic acid | R-(-)-mandelic acid, Ethanol | - | High enantiomeric purity | [1] |

| Final Salt Formation | 1. Base (e.g., Na₂CO₃) 2. HCl in Ethanol | ~85% | >99% | [1] |

| Asymmetric Hydrogenation of Imine (alternative enantioselective route) | (S,S)-17f intermediate, HCl in CH₃COOCH₃, Room Temperature, 6h | 90% | >99% ee | [2] |

Mechanism of Action of Sertraline

Sertraline's therapeutic efficacy is primarily attributed to its potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake into presynaptic neurons. This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Signaling Pathway

Diagram of Sertraline's Mechanism of Action at the Synapse

Caption: Sertraline blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.

Experimental Protocols for Mechanism of Action Studies

This assay determines the binding affinity of sertraline for the serotonin transporter. Membranes prepared from cells expressing SERT are incubated with a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram) and varying concentrations of sertraline. The amount of radioligand bound to the transporter is measured, and the concentration of sertraline that inhibits 50% of the specific binding (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated.

This functional assay measures the ability of sertraline to inhibit serotonin reuptake. Synaptosomes (isolated nerve terminals) are prepared from brain tissue and incubated with [³H]-5-HT in the presence of various concentrations of sertraline. The uptake of [³H]-5-HT into the synaptosomes is measured by liquid scintillation counting. The IC₅₀ value for the inhibition of serotonin uptake is then determined.

Quantitative Pharmacological Data

Sertraline exhibits high affinity and selectivity for the serotonin transporter over other monoamine transporters.

| Transporter/Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| Serotonin Transporter (SERT) | 0.15 - 3.3 | [3] |

| Dopamine Transporter (DAT) | 420 - 760 | [3][4] |

| Norepinephrine Transporter (NET) | 420 - 638 | [3][4] |

| Sigma σ₁ Receptor | High Affinity | [3] |

| Adrenergic (α₁, α₂, β), Cholinergic, GABA, Dopaminergic, Histaminergic, other Serotonergic (5HT₁ₐ, 5HT₁₋, 5HT₂) Receptors | No Significant Affinity | [5] |

Conclusion

The synthesis of sertraline hydrochloride has evolved to include efficient and stereoselective industrial processes. The primary mechanism of action is well-established as the selective inhibition of serotonin reuptake, leading to enhanced serotonergic neurotransmission. The high affinity and selectivity of sertraline for the serotonin transporter underscore its pharmacological profile as an effective antidepressant with a favorable side-effect profile compared to less selective agents. This guide provides foundational knowledge for researchers and professionals in the field of drug development and neuroscience.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sertraline hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Off-Target Effects and Molecular Targets of Sertraline In Vitro

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sertraline (B1200038), marketed under brand names like Zoloft, is a widely prescribed antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its primary therapeutic action is attributed to the high-affinity inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[[“]][4] However, a growing body of in vitro research reveals that sertraline interacts with a range of other molecular targets, often referred to as "off-targets." These interactions, occurring at concentrations sometimes achievable in clinical settings, contribute to its broader pharmacological profile, including potential side effects and therapeutic actions beyond serotonin reuptake inhibition. This guide provides a comprehensive overview of sertraline's known off-target molecular interactions, its effects on various signaling pathways, and detailed protocols for the key experimental assays used in these characterizations.

Primary and Off-Target Molecular Binding Affinities

While sertraline is highly selective for the serotonin transporter, it exhibits measurable affinity for several other neurotransmitter transporters, receptors, and ion channels. These interactions are typically weaker than its affinity for SERT but can be clinically relevant, particularly at higher doses.[5]

Data Presentation: Receptor and Transporter Binding Profile

The binding affinities of sertraline for its primary target (SERT) and various off-targets have been quantified using in vitro radioligand binding assays. The inhibition constant (Kᵢ) is a measure of a drug's binding affinity, where a lower Kᵢ value indicates a stronger binding affinity.

| Target | Kᵢ (nM) | Species/System | Reference |

| Primary Target | |||

| Serotonin Transporter (SERT) | 0.15–3.3 | Human | [1] |

| 13 | Not Specified | [6] | |

| Off-Targets | |||

| Dopamine (B1211576) Transporter (DAT) | 25 | Human | [5] |

| Norepinephrine Transporter (NET) | 420–925 | Human | [1][5] |

| Sigma-1 Receptor (σ₁) | 32–57 | Rat | [1] |

| Sigma-2 Receptor (σ₂) | 5297 | Rat | [1] |

| Alpha-1A Adrenergic Receptor (α₁ₐ) | >10,000 | Not Specified | [1] |

| Alpha-1B Adrenergic Receptor (α₁ₑ) | 3500 | Human | [1] |

| Alpha-1D Adrenergic Receptor (α₁ₔ) | 2500 | Human | [1] |

| Alpha-2 Adrenergic Receptor (α₂) | 477–4100 | Human | [1] |

| Dopamine D2 Receptor | 10700 | Human | [1] |

| Histamine H1 Receptor | 24000 | Human | [1] |

| Muscarinic Acetylcholine Receptors (mACh) | 427–2100 | Human | [1] |

Note: In vitro studies have also shown that sertraline has no significant affinity for GABA and benzodiazepine (B76468) receptors.[1][7]

Data Presentation: Ion Channel Inhibition

Sertraline has been shown to inhibit various voltage-gated ion channels, an action independent of its SSRI activity. These effects are typically observed at micromolar concentrations and may contribute to the cardiovascular side effects seen with high doses.

| Ion Channel | IC₅₀ (µM) | Cell Line | Reference |

| hERG (K⁺ Channel) | 0.7 | HEK293 | [8][9][10] |

| Kv1.5 (K⁺ Channel) | 0.71 | Chinese Hamster Ovary (CHO) | [11] |

| ICa (L-type Ca²⁺ Channel) | 2.6 | Rat Ventricular Myocytes | [8][9][10] |

| INa (Na⁺ Channel) | 6.1 | HEK293 | [8][9][10] |

| IK1 (K⁺ Channel) | 10.5 | HEK293 | [8][9][10] |

| IKs (K⁺ Channel) | 15.2 | HEK293 | [8][9][10] |

| CatSper (Sperm Ca²⁺ Channel) | Inhibition observed | Human Sperm | [12][13] |

Off-Target Mediated Signaling Pathways and Cellular Effects

Beyond direct binding to transporters and receptors, sertraline influences several intracellular signaling pathways and cellular processes in vitro.

Modulation of Calcium Signaling

Sertraline induces a rise in cytosolic-free Ca²⁺ concentrations ([Ca²⁺]i) in various cell types, including astrocytes and Madin-Darby canine kidney (MDCK) cells.[14][15] This effect is mediated by a dual mechanism:

-

Ca²⁺ release from intracellular stores: Sertraline triggers the release of Ca²⁺ from the endoplasmic reticulum in a phospholipase C-independent manner.[14]

-

Ca²⁺ influx from the extracellular space: The drug promotes Ca²⁺ entry through phospholipase A2-sensitive Ca²⁺ channels.[14]

This disruption of calcium homeostasis has been linked to mitochondrial damage and apoptosis in astrocytes.[15]

Caption: Sertraline-induced elevation of intracellular calcium.

Cytotoxicity

At higher concentrations, sertraline exhibits cytotoxic effects across various cell lines, both cancerous and non-cancerous. This is often dose- and time-dependent. The proposed mechanisms include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[15][16]

| Cell Line | IC₅₀ | Exposure Time | Reference |

| Human Embryonic Kidney (Hek293) | 3.4 µg/mL (~10 µM) | 24 hours | [17] |

| Human Cervical Cancer (HeLa) | 16.5 µg/mL (~48 µM) | 24 hours | [18] |

| Human Cervical Cancer (HeLa) | 4.3 µg/mL (~12.5 µM) | 48 hours | [18] |

| Drug-Resistant Gastric Cancer (SGC-7901/DDP) | 18.73 µM | Not Specified | [19] |

| Non-Small Cell Lung Cancer (H1975) | 9.40 µM | Not Specified | [19] |

| Non-Small Cell Lung Cancer (PC9/R) | 9.60 µM | Not Specified | [19] |

| Non-Small Cell Lung Cancer (H522) | 10.50 µM | Not Specified | [19] |

| Non-Small Cell Lung Cancer (A549) | 11.10 µM | Not Specified | [19] |

Note: In cultured human peripheral blood lymphocytes, sertraline at concentrations of 1.25-5 µg/mL decreased the nuclear division index, indicating a cytotoxic effect.[16]

Other Cellular Mechanisms

-

Enzyme Inhibition: Sertraline is a moderate inhibitor of the cytochrome P450 enzymes CYP2D6 and CYP2B6 in vitro.[1] This is a key mechanism behind many of its drug-drug interactions. It has also been shown to inhibit acid sphingomyelinase (ASM).[20]

-

Membrane Interactions: Sertraline, as a cationic amphiphilic drug, can interact with and accumulate in the phospholipid membranes of acidic organelles like lysosomes, potentially leading to phospholipidosis.[[“]][16][21]

-

Multidrug Resistance Protein Modulation: In vitro studies show that sertraline can inhibit and reverse the activity of multidrug resistance-associated proteins MRP1 and MRP7, potentially re-sensitizing cancer cells to chemotherapy.[22][23]

Experimental Protocols

The characterization of sertraline's molecular targets and off-target effects relies on a set of standardized in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.[24][25]

Objective: To determine the IC₅₀ and subsequently the Kᵢ of sertraline for a specific target.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand (a radioactive molecule with known high affinity for the target).

-

Sertraline (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

-

FilterMate harvester or vacuum filtration manifold.

-

Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).

Protocol:

-

Preparation: Thaw the membrane preparation and resuspend it in the final assay binding buffer to a predetermined protein concentration (e.g., 50-120 µg protein per well).[26]

-

Plate Setup: In a 96-well plate, add the assay components in the following order for a final volume of ~250 µL:

-

150 µL of membrane preparation.

-

50 µL of sertraline at various concentrations (typically a 10-point serial dilution) or buffer for total binding control.

-

50 µL of the radioligand at a fixed concentration (usually at or below its Kₔ).[26]

-

-

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[26]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying & Counting: Dry the filters (e.g., 30 minutes at 50°C), add scintillation cocktail, and count the radioactivity trapped on each filter using a scintillation counter.[26]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of sertraline. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.

Objective: To determine the IC₅₀ of sertraline for a specific cell line.

Materials:

-

Target cell line (e.g., Hek293, HeLa).

-

Complete cell culture medium.

-

Sertraline stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

96-well microplates.

-

ELISA plate reader.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/mL) in 180 µL of medium and incubate for 24 hours to allow for attachment.[17]

-

Treatment: Add 20 µL of sertraline at various concentrations (e.g., 1.56 to 100 µg/mL) to the wells. Include a vehicle control group (no sertraline).[17]

-

Incubation: Incubate the cells with sertraline for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Measurement: Measure the optical absorbance at a wavelength of 570 nm using an ELISA plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot cell viability against the log concentration of sertraline to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Whole-Cell Patch Clamp Technique

This electrophysiological technique is used to measure the flow of ions through channels in the plasma membrane of a single cell, allowing for the characterization of ion channel blockers like sertraline.

Objective: To determine the IC₅₀ of sertraline for a specific ion channel (e.g., hERG, INa).

Materials:

-

Cells expressing the ion channel of interest (e.g., HEK293 cells).

-

Glass micropipettes (electrodes).

-

Micromanipulator.

-

Patch-clamp amplifier and data acquisition system.

-

Extracellular (bath) and intracellular (pipette) solutions with specific ionic compositions to isolate the current of interest.

-

Perfusion system for drug application.

Protocol:

-

Cell Preparation: Plate cells on coverslips for easy access.

-

Pipette Formation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with the intracellular solution.

-

Seal Formation: Using the micromanipulator, bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

-

Current Recording: Apply a series of voltage steps (a voltage protocol) to the cell to elicit the opening of the ion channels and record the resulting ionic currents using the amplifier.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing sertraline at a specific concentration.

-

Effect Measurement: Record the currents again in the presence of the drug to measure the degree of inhibition. Repeat with several concentrations to generate a dose-response curve.

-

Data Analysis: Measure the peak current amplitude before and after drug application for each concentration. Plot the percentage of current inhibition against the log concentration of sertraline and fit the data to determine the IC₅₀.

Conclusion

The in vitro pharmacological profile of sertraline is more complex than its classification as a selective serotonin reuptake inhibitor would suggest. While its high affinity for SERT remains its primary mechanism of action, its interactions with the dopamine transporter, sigma-1 receptors, and a variety of critical ion channels are well-documented.[1][5][8] Furthermore, its ability to modulate intracellular calcium signaling, induce cytotoxicity at higher concentrations, and inhibit key metabolic enzymes highlights a broad spectrum of biological activity.[1][14][16] A thorough understanding of these off-target effects, supported by the robust in vitro methodologies detailed in this guide, is essential for drug development professionals and researchers seeking to fully comprehend its therapeutic potential and side-effect profile.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels [kjpp.net]

- 10. Wide spectrum of inhibitory effects of sertraline on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blockade of Kv1.5 channels by the antidepressant drug sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antidepressant Sertraline inhibits CatSper Ca2+ channels in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Effect of the antidepressant sertraline on Ca2+ fluxes in Madin-Darby canine renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antidepressants, sertraline and paroxetine, increase calcium influx and induce mitochondrial damage-mediated apoptosis of astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jobiost.com [jobiost.com]

- 18. onlinejbs.com [onlinejbs.com]

- 19. Antidepressant Drug Sertraline against Human Cancer Cells | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The Antidepressant Sertraline Targets Intracellular Vesiculogenic Membranes in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Cytotoxicity and reversal effect of sertraline, fluoxetine, and citalopram on MRP1- and MRP7-mediated MDR [frontiersin.org]

- 23. Cytotoxicity and reversal effect of sertraline, fluoxetine, and citalopram on MRP1- and MRP7-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

Sertraline's impact on neuroplasticity and synaptic function

An In-depth Technical Guide to Sertraline's Impact on Neuroplasticity and Synaptic Function

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its primary mechanism of modulating serotonergic transmission, a growing body of evidence indicates that sertraline exerts profound effects on neuroplasticity and synaptic function. These neuroadaptive changes are increasingly considered central to its therapeutic efficacy. This technical guide synthesizes preclinical and clinical findings, detailing the molecular and cellular mechanisms through which sertraline influences neurogenesis, synaptic transmission, and the underlying signaling pathways. It provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a resource for researchers in neuroscience and drug development.

Sertraline's Influence on Adult Hippocampal Neurogenesis

One of the most well-documented effects of chronic antidepressant treatment is the promotion of adult hippocampal neurogenesis. Sertraline has been shown to increase the differentiation and maturation of new neurons from progenitor cells.

Quantitative Data on Neurogenesis

Studies utilizing human hippocampal progenitor cells have quantified the impact of sertraline on neuronal differentiation.

| Parameter | Treatment | Observation | Source |

| Immature Neuroblasts | Sertraline (3-10 days) | +16% (Doublecortin-positive) | [1][2] |

| Mature Neurons | Sertraline (3-10 days) | +26% (MAP2-positive) | [1][2] |

| Progenitor Cell Proliferation | Sertraline + Dexamethasone | +14% (BrdU incorporation) | [1][2] |

| Neural Stem Cell Differentiation | Sertraline | Promotes differentiation into serotoninergic neurons | [3] |

Key Signaling Pathway: Glucocorticoid Receptor (GR) Dependence

Research indicates that sertraline's pro-neurogenic effects are mediated through a Glucocorticoid Receptor (GR)-dependent mechanism.[1][2] Sertraline treatment increases GR transactivation and modifies its phosphorylation state, a process requiring Protein Kinase A (PKA) signaling.[1][2] This activation leads to the increased expression of GR-regulated genes, including the cyclin-dependent kinase inhibitors p27Kip1 and p57Kip2, which promote cell cycle exit and neuronal differentiation.[1] The effects of sertraline on neuronal differentiation can be abolished by the GR-antagonist RU486.[1][2]

Experimental Protocol: In Vitro Neurogenesis Assay

Objective: To quantify the effect of sertraline on the differentiation of human hippocampal progenitor cells.

-

Cell Culture: Human hippocampal progenitor cells are cultured in appropriate media conditions to maintain their progenitor state.

-

Treatment: Cells are treated with sertraline (often in the low micromolar range) for a period of 3 to 10 days. Control groups receive a vehicle solution. For specific pathway investigations, cells can be co-treated with GR agonists (dexamethasone), GR antagonists (RU486), or PKA inhibitors (H89).[1][2]

-

Proliferation Assay (Optional): To assess cell proliferation, 5'-bromodeoxyuridine (BrdU) is added to the culture medium. BrdU is incorporated into the DNA of dividing cells.

-

Immunocytochemistry:

-

Cells are fixed using paraformaldehyde.

-

They are then permeabilized and blocked to prevent non-specific antibody binding.

-

Primary antibodies are applied to identify specific cell types: anti-BrdU for proliferating cells, anti-Doublecortin (DCX) for immature neuroblasts, and anti-Microtubule-Associated Protein 2 (MAP2) for mature neurons.[1][2]

-

Fluorescently-labeled secondary antibodies are used for visualization.

-

-

Microscopy and Quantification: Cells are imaged using fluorescence microscopy. The number of positive cells for each marker is counted and expressed as a percentage of the total cell count (e.g., DAPI-stained nuclei) to determine the rates of proliferation and differentiation.

Modulation of Synaptic Transmission and Plasticity

Sertraline directly influences synaptic efficacy and plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. However, its effects can be complex, sometimes resulting in inhibition depending on the experimental context.

Quantitative Data on Synaptic Efficacy and Plasticity

| Parameter | Model System | Treatment | Observation | Source |

| LTP Induction | Rat Hippocampal Slices | 1 µM Sertraline (acute) | Complete inhibition of LTP (Control: 132.2 ± 1.5% vs. Sertraline: 100.4 ± 4.5%) | [4][5] |

| NMDAR Synaptic Response | Rat Hippocampal Slices | 1 µM Sertraline | ~30% decrease in NMDAR-mediated EPSPs | [4] |

| EPSP Amplitude | Lymnaea Neurons | 1.65 µg/mL Sertraline | Significant reduction (Control: 8.18 ± 1.18 mV vs. Sertraline: 4.25 ± 0.98 mV) | [6] |

| Incidence of Synaptogenesis | Lymnaea Neurons | 1.65 µg/mL Sertraline | Significantly reduced incidence (Control: 94.7% vs. Sertraline: 52.9%) | [6] |

Signaling Mechanisms: Sigma-1 and NMDA Receptor Modulation

Recent studies have revealed that sertraline's acute effects on hippocampal plasticity are not primarily driven by its action on serotonin transport. Instead, sertraline acts as an inverse agonist at Sigma-1 receptors (S1R).[4][7] This action leads to a partial, persistent inhibition of N-methyl-D-aspartate receptors (NMDARs), specifically those containing the GluN2B subunit.[4] This S1R-NMDAR interaction, coupled with the induction of cellular stress responses (e.g., Endoplasmic Reticulum stress), contributes to the observed inhibition of LTP.[4][7] This inhibitory effect on LTP can be prevented by S1R antagonists (NE-100), S1R agonists (PRE-084), or inhibitors of cellular stress.[4][7]

Experimental Protocol: Hippocampal Slice Electrophysiology (LTP)

Objective: To measure the effect of acute sertraline application on LTP at Schaffer collateral-CA1 synapses.

-

Slice Preparation: Hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rats.[5] Dissection is performed in ice-cold artificial cerebrospinal fluid (ACSF) to preserve neuronal health.

-

Recording Setup: A single slice is transferred to a submersion recording chamber and perfused with oxygenated ACSF at a physiological temperature (e.g., 30°C).

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: A baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., once per minute) for at least 20-30 minutes. The stimulus intensity is set to elicit a response that is 30-50% of the maximal amplitude.

-

Drug Application: Sertraline (e.g., 1 µM) is added to the perfusing ACSF for a set period (e.g., 30 minutes) prior to LTP induction.[4][5]

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as a single 1-second train of pulses at 100 Hz.[4][5]

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.

-

Data Analysis: The slope or amplitude of the fEPSP is measured. The degree of LTP is calculated as the percentage increase of the fEPSP slope/amplitude during the post-HFS period compared to the pre-HFS baseline.

Regulation of Neurotrophic Factors and Synaptic Proteins

Chronic sertraline administration consistently upregulates key molecules involved in neuronal survival, growth, and synaptic structure, most notably Brain-Derived Neurotrophic Factor (BDNF).

Quantitative Data on BDNF and Synaptic Proteins

| Parameter | Model System | Treatment | Observation | Source |

| Serum BDNF Levels | Depressed Patients | Sertraline (5 weeks) | Significant increase (LSM = +21.1 ± 5.6 ng/ml) | [8] |

| Serum BDNF Levels | Depressed Patients | Sertraline (6 months) | Sustained significant increase | [8] |

| BDNF Protein Levels | R6/2 HD Mouse Model (Hippocampus & Striatum) | Sertraline (4 weeks) | Significantly increased, recovering depletion | [9] |

| Synaptic Proteins | Rat Hippocampal Neurons (B27-deprived) | Sertraline | Significantly prevented decrease in PSD-95 and Synaptophysin levels | [10] |

| Synaptophysin Density | Non-pregnant Rats (Dentate Gyrus & CA3) | Sertraline | Increased | [11] |

Key Signaling Pathway: Serotonin-BDNF-CREB Axis

The neurotrophic hypothesis of antidepressant action posits that drugs like sertraline promote neuroplasticity by increasing levels of BDNF.[12] Chronic administration of SSRIs enhances serotonergic signaling, which in turn stimulates the transcription of the BDNF gene.[9] This process often involves the activation of the transcription factor cAMP response element-binding protein (CREB).[9][13] Increased BDNF binds to its receptor, TrkB, activating downstream signaling cascades (e.g., ERK/MAPK) that promote neuronal survival, synaptogenesis, and dendritic growth.[14][15]

Experimental Protocol: Western Blot for Synaptic Proteins

Objective: To measure changes in the expression levels of synaptic proteins (e.g., BDNF, PSD-95, Synaptophysin) in brain tissue or cultured neurons following sertraline treatment.

-

Sample Preparation:

-

Animal Studies: Following chronic treatment, animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex) are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Cell Culture: Cultured neurons are washed and then lysed directly in the culture dish.

-

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BDNF, anti-PSD-95).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light.[16][17]

-

Imaging and Analysis: The light signal is captured using an imaging system. The intensity of the bands corresponding to the target protein is quantified using densitometry software. Levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to correct for loading variations.[16][17]

Conclusion

Sertraline's therapeutic actions extend beyond simple modulation of synaptic serotonin levels. It actively engages with molecular machinery that governs neuronal structure and function. The evidence clearly demonstrates that sertraline promotes adult hippocampal neurogenesis via a GR-dependent pathway, enhances neurotrophic support through the BDNF-CREB axis, and directly modulates synaptic plasticity, in part through its effects on Sigma-1 and NMDA receptors. Understanding these multifaceted mechanisms is critical for the rational design of novel therapeutics and for optimizing treatment strategies for neuropsychiatric disorders. This guide provides a foundational resource, summarizing the quantitative effects and methodological approaches essential for advancing research in this field.

References

- 1. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Sertraline promotes hippocampus-derived neural stem cells differentiating into neurons but not glia and attenuates LPS-induced cellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons [frontiersin.org]

- 7. Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of antidepressant drugs on synaptic protein levels and dendritic outgrowth in hippocampal neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Neuroprotective and procognitive effects of sertraline: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]

The Genesis and Evolution of a Selective Serotonin Reuptake Inhibitor: A Technical Guide to Sertraline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), has become a cornerstone in the pharmacological management of major depressive disorder and other psychiatric conditions. This technical guide provides a comprehensive overview of the history, preclinical and clinical development, and mechanism of action of sertraline. It is intended for an audience with a professional interest in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and processes. The document traces the journey of sertraline from its conceptual origins in the 1970s at Pfizer, through its rigorous preclinical evaluation and extensive clinical trial program, to its approval by the U.S. Food and Drug Administration (FDA) in 1991.[1][2] Key preclinical data, including binding affinities and pharmacokinetic parameters, are presented in structured tables for clarity and comparative analysis. Methodologies for pivotal experiments, such as radioligand binding assays and serotonin reuptake inhibition assays, are detailed to provide a reproducible framework for researchers. Furthermore, the intricate signaling pathways modulated by sertraline are illustrated using Graphviz diagrams, offering a visual tool to comprehend its molecular mechanism of action. This guide serves as a detailed reference for understanding the multifaceted development of a landmark antidepressant.

Introduction: The Dawn of a New Antidepressant

The story of sertraline begins in the 1970s at Pfizer, where scientists were investigating a series of compounds known as the tametraline (B1329939) series.[1] Initially, the focus was on developing neuroleptics. However, researchers, including key figures like Reinhard Sarges, Kenneth Koe, and Albert Weissman, serendipitously discovered a potent serotonin reuptake inhibitor within this chemical family.[1] This discovery was pivotal, as the prevailing monoamine hypothesis of depression suggested that enhancing serotonergic neurotransmission could alleviate depressive symptoms. The unique stereochemistry of what would become sertraline was identified as crucial for its therapeutic efficacy.[1] After extensive preclinical and clinical development, sertraline hydrochloride received FDA approval in 1991 for the treatment of major depressive disorder.[1][2] Its success is attributed to its high selectivity for the serotonin transporter, a favorable side-effect profile compared to older tricyclic antidepressants, and its efficacy across a spectrum of psychiatric disorders.[1]

Preclinical Development: Unveiling the Pharmacological Profile

The preclinical development of sertraline was instrumental in characterizing its mechanism of action, selectivity, and safety profile. A series of in vitro and in vivo studies established its potent and selective inhibition of serotonin reuptake.

Binding Affinity and Selectivity

Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft.[3] Its affinity for SERT and other monoamine transporters has been quantified through radioligand binding assays.

| Target | Sertraline Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | [4] |

| Dopamine Transporter (DAT) | 25 | [4] |

| Norepinephrine Transporter (NET) | 420 | [4] |

| Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. |

These data highlight sertraline's approximately 86-fold selectivity for SERT over DAT and even greater selectivity over NET, which is a hallmark of its pharmacological profile as an SSRI.[4]

In Vitro Serotonin Reuptake Inhibition

Functional assays were crucial to confirm that sertraline's binding to SERT translated into functional inhibition of serotonin reuptake.

| Assay | Sertraline IC50 (nM) | Reference |

| [3H]-Serotonin Uptake Inhibition | ~10-30 | [5] |

| IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of sertraline were extensively studied in preclinical models and later confirmed in human studies.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | 44% | [1] |

| Protein Binding | 98.5% | [1] |

| Elimination Half-life (Sertraline) | 26 hours (range 13–45 hours) | [1] |

| Elimination Half-life (Desmethylsertraline) | 62–104 hours | [1] |

| Metabolism | Hepatic (primarily N-demethylation by CYP2B6; also CYP2C19) | [1] |

| Excretion | Urine (40–45%), Feces (40–45%) | [1] |

Experimental Protocols

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol outlines a standard methodology for determining the binding affinity of a test compound for the serotonin transporter.

Objective: To determine the inhibition constant (Ki) of sertraline for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

-

Radioligand: [3H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: Sertraline hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well plates, filter mats (GF/C), and a liquid scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM Fluoxetine), and a range of concentrations of sertraline.

-

Add the cell membrane preparation to each well.

-

Add the [3H]Citalopram to each well at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the sertraline concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Serotonin Reuptake Assay

This protocol describes a method to measure the functional inhibition of serotonin reuptake by a test compound.[5]

Objective: To determine the IC50 of sertraline for the inhibition of [3H]-Serotonin uptake in cells expressing hSERT.

Materials:

-

Cell Line: HEK293 cells stably expressing hSERT.

-

Radiolabeled Substrate: [3H]-Serotonin.

-

Test Compound: Sertraline hydrochloride.

-

Inhibitor Control: A known SERT inhibitor (e.g., Fluoxetine).

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Lysis Buffer.

-

Scintillation Cocktail.

-

96-well plates and a liquid scintillation counter.

Procedure:

-

Cell Culture:

-

Plate hSERT-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of sertraline or a reference inhibitor in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding [3H]-Serotonin to each well at a final concentration close to its Km for SERT.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure the measurement is within the linear range of uptake.

-

Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

-

Counting:

-

Transfer the cell lysates to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the sertraline concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Clinical Development: Establishing Efficacy and Safety

The clinical development program for sertraline involved numerous pivotal Phase II and Phase III trials to establish its efficacy and safety in the treatment of major depressive disorder and other indications.

Pivotal Trials in Major Depressive Disorder

A key double-blind, fixed-dose, placebo-controlled study demonstrated the efficacy of sertraline in adults with major depressive disorder.[6]

| Study Characteristic | Description | Reference |

| Study Design | 6-week, randomized, double-blind, multicenter, placebo-controlled trial | [6] |

| Patient Population | 369 adult patients with DSM-III-defined major depression | [6] |

| Treatment Arms | Sertraline (50 mg/day, 100 mg/day, 200 mg/day) or Placebo | [6] |

| Primary Efficacy Measures | Change from baseline in Hamilton Rating Scale for Depression (HAM-D) total score, Clinical Global Impressions (CGI) Severity and Improvement scales | [6] |

Efficacy Results:

-

All sertraline dose groups showed statistically significant greater improvement in HAM-D and CGI scores compared to placebo (p < 0.05).[6]

-

The 50 mg/day dose was found to be as effective as the higher doses but with fewer side effects.[6]

Safety and Tolerability:

-

The most common adverse events were mild and included nausea, diarrhea, tremor, and insomnia.[7]

-

The incidence of side effects increased with higher doses.[6]

-

Discontinuation rates due to adverse events were 12% for sertraline-treated patients compared to 4% for placebo-treated patients in pooled analyses of controlled trials.[7]

Another 10-week, randomized, multicenter, placebo-controlled, double-blind trial confirmed the efficacy of sertraline in adult patients with major depressive disorder who were naive to SSRIs.[5] The clinical response, defined as a 50% reduction in the HAMD-17 score, was significantly higher in the sertraline group (72%) compared to the placebo group (32%).[5]

Mechanism of Action: The Serotonin Signaling Pathway

Sertraline exerts its therapeutic effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors. This initial action triggers a cascade of downstream signaling events that are believed to underlie its antidepressant and anxiolytic properties.

The increased synaptic serotonin leads to the activation of various postsynaptic serotonin receptors, including the 5-HT1A and 5-HT2A receptors.

-

5-HT1A Receptor Activation: These receptors are coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

5-HT2A Receptor Activation: These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).

The long-term therapeutic effects of sertraline are thought to involve neuroadaptive changes, including the downregulation of presynaptic 5-HT1A autoreceptors and an increase in the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sertraline safety and efficacy in major depression: a double-blind fixed-dose comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

Sertraline's metabolic pathways and resulting metabolites in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolic pathways of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). The document details the enzymatic processes, resultant metabolites, and relevant pharmacokinetic data, supported by experimental methodologies.

Executive Summary

Sertraline undergoes extensive hepatic metabolism, resulting in very low concentrations of the unchanged drug being excreted in urine.[1][2] The primary metabolic route is N-demethylation, leading to the formation of its main, but significantly less potent, active metabolite, desmethylsertraline (B1148675).[3][4][5] Other significant pathways include oxidative deamination, hydroxylation, and subsequent glucuronide conjugation.[3][4][6] Multiple cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAOs), and UDP-glucuronosyltransferases (UGTs) are involved in its biotransformation, suggesting a low probability that a single drug interaction or genetic polymorphism could drastically alter its pharmacokinetics.[6][7]

Core Metabolic Pathways

The clearance of sertraline is predominantly via hepatic metabolism.[1][2] The key biotransformation processes are detailed below.

N-Demethylation

The principal metabolic pathway for sertraline is N-demethylation to its primary metabolite, desmethylsertraline (also known as norsertraline).[3][5][8] While pharmacologically active, desmethylsertraline is substantially weaker (approximately 50-fold) as a serotonin reuptake inhibitor, and its contribution to the clinical effects of sertraline is considered minimal.[3]

A multitude of CYP450 enzymes catalyze this reaction. The specific contributions of these enzymes appear to be dependent on the concentration of sertraline[1][2][9]:

-

At lower, therapeutic concentrations , CYP2D6 and CYP2B6 play the most prominent roles.[1][2][9]

-

At higher in vitro concentrations , the metabolism is primarily driven by CYP2C9, CYP3A4, and CYP2C19, with minor contributions from CYP2D6 and CYP2B6.[1][2]

Overall, in vitro studies using human liver microsomes have identified CYP2B6 as the largest single contributor to N-demethylation, with lesser roles for CYP2C19, CYP2C9, CYP3A4, and CYP2D6.[6][10][11] It is estimated that no single CYP isoform is responsible for more than 25-35% of sertraline's conversion to desmethylsertraline.[1][2][10]

Oxidative Deamination

Following N-demethylation, both sertraline and desmethylsertraline can undergo oxidative deamination. This process leads to the formation of an unstable ketone intermediate, which is then reduced to form α-hydroxy sertraline.[1][4][12] This is considered the major excretory metabolite.[1][2]

The enzymes responsible for this deamination step include[1][2][6]:

-

For Sertraline: CYP3A4, CYP2C19, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).

-

For Desmethylsertraline: In addition to the enzymes above, CYP2E1 also contributes to its deamination.[1][2]

In vitro studies indicate that the intrinsic clearance for N-demethylation is approximately 20 times greater than for oxidative deamination of the parent compound.[6]

Glucuronidation

Sertraline and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that can be readily excreted.[4][12]

-

Sertraline Glucuronidation: Sertraline can be directly conjugated via a carbamic acid intermediate to form sertraline carbamoyl-O-glucuronide. This reaction is catalyzed by UGT1A3, UGT1A6, UGT2B4, and UGT2B7, with UGT2B7 showing the highest rate.[1][2][6][13]

-

Metabolite Glucuronidation: The ketone metabolite (α-hydroxy sertraline ketone) is also subsequently glucuronidated before excretion.[1][2]

Metabolic Pathway Visualization

The following diagrams illustrate the key metabolic transformations of sertraline.

Caption: Overview of major sertraline metabolic pathways in vivo.

Caption: CYP450 isoforms involved in the N-demethylation of sertraline.

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetic profiles of sertraline and its primary metabolite, desmethylsertraline, exhibit significant interindividual variability.[1]

| Parameter | Sertraline | Desmethylsertraline |

| Half-life (t½) | 22-36 hours[4][12][14] | 56-120 hours[1][2] |

| Time to Peak Plasma Conc. (Tmax) | 4-10 hours[1] | 8-10 hours[1][2] |

| Therapeutic Concentration Range | 10-150 ng/mL[1] | Not well established |

| Plasma Protein Binding | ~98%[2] | High (data limited) |

Note: Taking sertraline with food can increase Cmax by approximately 25%.[1][2]

In Vitro Enzyme Kinetics

The following kinetic parameters were determined from in vitro studies using human liver microsomes.

| Metabolic Reaction | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) |

| N-demethylation | Pooled CYPs | 18.1 - 98[6][10] | 0.45[10] |

| Oxidative Deamination | Pooled CYPs | 114[6][7] | N/A |

| Oxidative Deamination | MAO-A | ~230-270[6][7] | N/A |

| Oxidative Deamination | MAO-B | ~230-270[6][7] | ~3x faster than MAO-A[6][7] |

| N-carbamoyl glucuronidation | UGTs | 50[6][7][15] | N/A |

Experimental Protocols

The characterization of sertraline's metabolism relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Analysis

Objective: To identify the specific enzymes responsible for sertraline's metabolic pathways and to determine their kinetic parameters.

Methodology:

-

Incubation: Sertraline is incubated with various biological preparations, such as:

-

Human Liver Microsomes (HLMs): Contains a mixture of Phase I (CYP) and Phase II (UGT) enzymes.[5][6][10]

-

cDNA-expressed Recombinant Human Enzymes: Individual CYP or UGT isoforms expressed in cell lines (e.g., B-lymphoblastoid or HepG2 cells) to assess the contribution of a single enzyme.[6][10][16][17]

-

Purified Human MAO-A and MAO-B: Used to specifically assess the role of monoamine oxidases in deamination.[6]

-

-

Cofactor Addition: The incubation mixture is fortified with necessary cofactors, such as NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions, and bicarbonate buffer under a CO2 atmosphere for carbamoyl (B1232498) glucuronidation.[6][15]

-

Inhibition Studies: To confirm the role of specific CYP isoforms, isoform-selective chemical inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, quinidine (B1679956) for CYP2D6) or immunoinhibitory antibodies (e.g., anti-CYP2B6) are added to HLM incubations.[10] A reduction in metabolite formation indicates the involvement of the inhibited enzyme.

-

Sample Preparation: Reactions are terminated (e.g., by adding acetonitrile (B52724) or methanol). Samples are then centrifuged to precipitate proteins.

-

Quantification: The supernatant containing the parent drug and metabolites is analyzed using analytical techniques like HPLC or LC-MS/MS for separation and quantification.[18][19]

In Vivo Sample Analysis (Human Plasma/Serum)

Objective: To quantify the concentrations of sertraline and its metabolites in biological fluids for pharmacokinetic studies.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at various time points following sertraline administration. Plasma or serum is separated by centrifugation.

-

Sample Preparation/Extraction: Due to the complexity of the biological matrix, an extraction step is required to isolate the analytes and remove interfering substances. Common methods include:

-

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile is added to the plasma/serum to precipitate proteins.[18]

-

Liquid-Liquid Extraction (LLE): Analytes are partitioned from the aqueous sample into an immiscible organic solvent (e.g., n-butyl chloride, or a mixture of heptane (B126788) and isoamyl alcohol).[18][20] The pH may be adjusted to optimize extraction efficiency.

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analytes. After washing, the analytes are eluted with a small volume of solvent.[18][21]

-

-

Analytical Determination: The extracted samples are analyzed using a validated chromatographic method.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or photodiode array (PDA) detection.[18][20][22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS): Provides high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[18][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also used, sometimes requiring derivatization of the analytes.[18][20]

-

Conclusion

The in vivo metabolism of sertraline is a complex process involving multiple enzymatic pathways and isoforms. The primary transformation is N-demethylation to desmethylsertraline, a reaction catalyzed by a host of CYP450 enzymes, with CYP2B6 being a key contributor. Subsequent oxidative deamination and glucuronidation reactions facilitate the formation of excretable, water-soluble metabolites. The involvement of numerous enzymes makes sertraline less susceptible to profound pharmacokinetic alterations from the inhibition of a single metabolic pathway. This guide provides a foundational understanding for professionals engaged in drug development, clinical pharmacology, and toxicology.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. ovid.com [ovid.com]

- 5. Evidence for involvement of polymorphic CYP2C19 and 2C9 in the N-demethylation of sertraline in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] SERTRALINE IS METABOLIZED BY MULTIPLE CYTOCHROME P450 ENZYMES, MONOAMINE OXIDASES, AND GLUCURONYL TRANSFERASES IN HUMAN: AN IN VITRO STUDY | Semantic Scholar [semanticscholar.org]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Pharmacokinetics of sertraline and its N-demethyl metabolite in elderly and young male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of hepatic cytochrome P450s in the cytotoxicity of sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. psychiatriapolska.pl [psychiatriapolska.pl]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A-1. Physicochemical Properties of Sertraline Hydrochloride

Sertraline (B1200038) hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other anxiety-related disorders.[1] Its efficacy and bioavailability are intrinsically linked to its physicochemical characteristics. This guide provides an in-depth overview of these properties for researchers and drug development professionals.

A-1.1. General Properties

Sertraline hydrochloride is the hydrochloride salt of (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine.[2] It presents as a white or off-white crystalline powder.[3][4]

| Property | Value | Reference |

| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | [5] |

| CAS Number | 79559-97-0 | [5] |

| Molecular Formula | C₁₇H₁₇Cl₂N · HCl | [2][6] |

| Molecular Weight | 342.69 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [3][4] |

A-1.2. Solubility

Sertraline hydrochloride's solubility is pH-dependent. It is slightly soluble in water and isopropyl alcohol, and sparingly soluble in ethanol.[4][7] The thermodynamic solubility of the hydrochloride salt in water has been measured at 4.24 ± 0.02 mg/mL, while the free base form is practically insoluble.[8]

| Solvent | Solubility (at Room Temperature unless specified) | Reference |

| Water | 3.8 mg/mL | [9] |

| Water | 4.24 ± 0.02 mg/mL (Thermodynamic) | [8] |

| 0.1N HCl | 0.51 mg/mL | [9] |

| Ethanol | 15.7 mg/mL | [9] |

| Ethanol | ~5 mg/mL | [10] |

| Methanol | Soluble | [3][11] |

| Isopropyl Alcohol | 4.3 mg/mL | [9] |

| Chloroform | 110 mg/mL | [9] |

| DMSO | ~26 mg/mL | [1][3] |

| DMSO | >20 mg/mL | [6] |

| N,N-dimethylformamide (DMF) | 88 mg/mL | [9] |

A-1.3. Thermal Properties and Polymorphism

Sertraline hydrochloride is known to exist in multiple crystalline forms, or polymorphs, which possess different physical properties and stability.[2] At least five distinct polymorphs (Forms I, II, III, IV, and V) have been identified and confirmed by single-crystal X-ray analysis.[2] Additional forms have also been reported in patent literature.[12] The melting point can vary significantly depending on the polymorphic form.

| Property | Value | Reference |

| Melting Point (General) | 243-249 °C | [13] |

| Melting Point (General) | 245-250 °C | [4] |

| Melting Point (Form I) | ~219 °C | [2] |

| Polymorphism | Exists as multiple crystalline polymorphs (e.g., Form I, II, V) | [2][12] |

A-1.4. Acidity and Lipophilicity

The pKa and partition coefficient are critical parameters influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The high lipophilicity of the non-ionized form contributes to its good absorption and distribution in the body.[8]

| Property | Value | Reference |

| pKa (water) | 9.48 ± 0.04 | [1][9] |

| pKa (40:60 v/v methanol:water) | 8.6 | [1][9] |

| pKa (1:1 v/v ethanol:water) | 8.5 | [1][9] |

| LogP (octanol/water) | 4.30 ± 0.01 | [8] |

A-1.5. Spectroscopic Properties

Spectroscopic data are fundamental for the identification and quantification of Sertraline hydrochloride.

| Technique | Characteristic Peaks / Maxima (λmax) | Reference |

| UV-Vis (in Ethanol) | 266 nm, 274 nm, 282 nm | [3] |

| UV-Vis (in 0.05M Acetate buffer pH 4.5) | 274 nm | [14] |

| Infrared (IR) Absorption (Form V) | 773, 822, 1012, 1032, 1054, 1133, 1328, 1562, 1590 cm⁻¹ | [12] |

| Infrared (IR) Absorption (Form VIII) | 740, 779, 822, 887, 915, 1031, 1053, 1110, 1134, 1153, 1217, 1307, 1377 cm⁻¹ | [12] |

A-2. Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like Sertraline hydrochloride.

A-2.1. Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][15]

-

Preparation: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8) to mimic physiological conditions.[15]

-

Addition of Compound: Add an excess amount of Sertraline hydrochloride to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid is necessary to ensure saturation.[15]

-

Equilibration: Agitate the samples at a constant temperature (e.g., 37 ± 1 °C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[16] Preliminary experiments are recommended to determine the time required to reach equilibrium.[16]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the drug).[16]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Sertraline hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

-

Replication: Perform the experiment in at least triplicate for each pH condition.[16]

A-2.2. Polymorph Characterization

A combination of analytical techniques is used to identify and characterize the different polymorphic forms of Sertraline hydrochloride.

-

X-Ray Powder Diffraction (XRPD):

-

Principle: Each crystalline form has a unique crystal lattice, which results in a characteristic diffraction pattern.

-

Method: A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks (position and intensity) serves as a fingerprint for the specific polymorph.[12]

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and solid-solid transitions.

-

Method: A small, accurately weighed amount of the sample is sealed in an aluminum pan. The sample and a reference pan (usually empty) are heated at a constant rate. The DSC thermogram plots heat flow versus temperature, revealing endothermic peaks (e.g., melting) or exothermic peaks (e.g., crystallization) that are characteristic of a specific polymorph.[12]

-

-

Infrared (IR) Spectroscopy:

-

Principle: Different polymorphs can exhibit distinct vibrational modes due to differences in their crystal packing and intermolecular interactions.

-

Method: The sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting IR spectrum shows absorption bands at specific wavenumbers, which can differ between polymorphs, particularly in the fingerprint region.[12]

-

A-3. Visualizations

A-3.1. Mechanism of Action: Serotonin Reuptake Inhibition

Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron.[13][[“]] This blockage prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter and enhanced serotonergic signaling.[18][19]

Caption: Sertraline blocks the SERT, increasing serotonin (5-HT) in the synapse.

A-3.2. Experimental Workflow: Polymorph Characterization

The identification and characterization of sertraline hydrochloride polymorphs follow a structured workflow, integrating multiple analytical techniques to build a comprehensive profile of the solid-state form.

Caption: A typical workflow for identifying different polymorphs of an API.

References

- 1. Sertraline hydrochloride | 79559-97-0 [chemicalbook.com]

- 2. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]

- 3. sertraline hydrochloride [chembk.com]

- 4. SERTRALINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 5. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sertraline [drugfuture.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. yarrowpharm.com [yarrowpharm.com]

- 12. US6500987B1 - Sertraline hydrochloride polymorphs - Google Patents [patents.google.com]

- 13. 79559-97-0 Sertraline HCl AKSci J10439 [aksci.com]

- 14. jocpr.com [jocpr.com]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. consensus.app [consensus.app]

- 18. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]

Sertraline's Engagement with Dopaminergic and Noradrenergic Systems: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed first-line treatment for major depressive disorder and other psychiatric conditions. While its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), a growing body of evidence indicates that sertraline also interacts with the dopaminergic and noradrenergic systems. These secondary pharmacological actions, although weaker than its effects on the serotonergic system, may contribute to its unique clinical profile. This technical guide provides an in-depth analysis of sertraline's effects on dopamine (B1211576) and norepinephrine (B1679862) signaling, presenting quantitative data on its binding affinities and reuptake inhibition, detailing the experimental protocols used to derive this data, and visualizing the associated molecular pathways and experimental workflows.

Quantitative Analysis of Sertraline's Interaction with Dopamine and Norepinephrine Transporters

Sertraline's interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET) has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and inhibitory concentration (IC50).

Table 1: Binding Affinity (Ki) of Sertraline for Monoamine Transporters

| Transporter | Sertraline Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | Tatsumi et al., 1997[1] |

| Dopamine Transporter (DAT) | 25 | Tatsumi et al., 1997[1] |

| Norepinephrine Transporter (NET) | 420 | Tatsumi et al., 1997[1] |

Of note, while sertraline is classified as an SSRI, it demonstrates the highest affinity for the dopamine transporter among many assessed antidepressants, even surpassing some norepinephrine-dopamine reuptake inhibitors (NDRIs) like nomifensine (B1679830) (Ki = 56 nM) and bupropion (B1668061) (Ki = 520 nM)[1]. However, its selectivity for SERT over DAT is approximately 86-fold[1].

Table 2: In Vivo Effects of Sertraline on Extracellular Neurotransmitter Levels

| Brain Region | Dopamine Level Change | Norepinephrine Level Change | Reference |

| Nucleus Accumbens | Increased | Increased | Kitaichi et al., 2010[2][3] |

| Striatum | Increased | Not significantly changed | Kitaichi et al., 2010[2][3] |

| Medial Prefrontal Cortex | Not significantly changed | Not significantly changed | Kitaichi et al., 2010[2][3] |

The study by Kitaichi et al. (2010) demonstrated that systemic administration of sertraline in rats led to a significant increase in extracellular dopamine concentrations in the nucleus accumbens and striatum. In contrast, other SSRIs like fluvoxamine (B1237835) and paroxetine (B1678475) did not produce this effect[2][3]. The same study also observed an increase in extracellular norepinephrine levels in the nucleus accumbens following sertraline administration[2][3].

Experimental Protocols

The quantitative data presented above were generated using established and rigorous experimental methodologies. The following sections provide detailed descriptions of these key protocols.

Radioligand Binding Assays for Transporter Affinity

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of sertraline for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

-

HEK-293 cells expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

-